molecular formula C7H11NO2 B13342942 1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid

1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid

Cat. No.: B13342942
M. Wt: 141.17 g/mol
InChI Key: PTVQJRIMNLPGGI-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C7H11NO2 This compound features a cyclopentene ring substituted with an aminomethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction is promoted by triethylamine and results in the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . The reaction conditions are mild, and the yields are generally good with high diastereoselectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopent-3-ene-1-carboxaldehyde or cyclopent-3-ene-1-carboxylic acid derivatives.

    Reduction: Formation of cyclopent-3-ene-1-methanol.

    Substitution: Formation of various substituted cyclopent-3-ene derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)cyclopent-3-ene-1-carboxylic acid is unique due to the presence of both an aminomethyl group and a carboxylic acid group on the cyclopentene ring

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(aminomethyl)cyclopent-3-ene-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c8-5-7(6(9)10)3-1-2-4-7/h1-2H,3-5,8H2,(H,9,10)

InChI Key

PTVQJRIMNLPGGI-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1(CN)C(=O)O

Origin of Product

United States

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